

Propyl Benzenesulfonate (CAS 80-42-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propyl benzenesulfonate*

Cat. No.: B138830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations of **propyl benzenesulfonate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound may be of interest.

Introduction and Chemical Identity

Propyl benzenesulfonate, with the CAS registry number 80-42-2, is an organic chemical compound classified as an ester of benzenesulfonic acid and propanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) It is also known by other names such as benzenesulfonic acid, propyl ester, and **n-propyl benzenesulfonate**.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The molecular formula for this compound is C₉H₁₂O₃S.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Structurally, it consists of a propyl group attached to the sulfonate group of a benzene ring. This structure imparts properties that are relevant in various chemical syntheses and research applications.

Physicochemical Properties

A summary of the key physicochemical properties of **propyl benzenesulfonate** is presented in the table below. These properties have been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
CAS Number	80-42-2	[2] [3] [7]
Molecular Formula	C ₉ H ₁₂ O ₃ S	[2] [3] [7]
Molecular Weight	200.25 g/mol	[3] [7]
Boiling Point	153-154 °C at 9 Torr	[4]
Melting Point	100 °C (decomposes)	[4]
Appearance	Colorless Oil	[5]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[5]
Computed XLogP3-AA	2.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
InChI	InChI=1S/C9H12O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3	[1] [4]
InChIKey	OCNPXKLQSGAGKT-UHFFFAOYSA-N	[1] [4]
Canonical SMILES	CCCOS(=O)(=O)C1=CC=CC=C1	[1] [4]

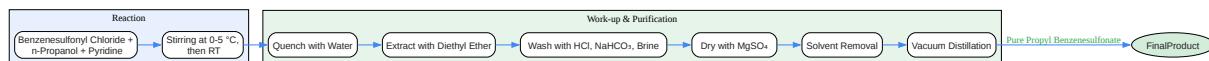
Synthesis and Purification

The synthesis of **propyl benzenesulfonate** is typically achieved through the esterification of benzenesulfonyl chloride with n-propanol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol

The following is a generalized, illustrative protocol for the synthesis of **propyl benzenesulfonate**. Note: This protocol is based on established methods for the synthesis of similar sulfonate esters and should be adapted and optimized for specific laboratory conditions.

Materials:


- Benzenesulfonyl chloride
- n-Propanol
- Pyridine (or another suitable base)
- Diethyl ether (or other suitable solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propanol in an excess of pyridine (or another suitable solvent and base combination). Cool the mixture in an ice bath.
- Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride dropwise to the cooled solution of n-propanol and pyridine with continuous stirring. The temperature should be maintained at 0-5 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
- Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

- **Washing:** Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **propyl benzenesulfonate**.
- **Purification:** The crude product can be purified by vacuum distillation to yield the final, pure **propyl benzenesulfonate**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **propyl benzenesulfonate**.

Spectral Characterization

The structural elucidation of **propyl benzenesulfonate** is confirmed through various spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the following data is predicted based on the analysis of its structure and comparison with closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic and propyl chain protons.

- **Aromatic Protons (C₆H₅):** A multiplet in the range of δ 7.5-7.9 ppm. These protons on the benzene ring are deshielded due to the electron-withdrawing effect of the sulfonate group.

- Methylene Protons (-O-CH₂-): A triplet around δ 4.1-4.3 ppm. This signal corresponds to the two protons on the carbon atom directly attached to the oxygen atom. The triplet splitting is due to coupling with the adjacent methylene protons.
- Methylene Protons (-CH₂-CH₃): A sextet (or multiplet) in the range of δ 1.7-1.9 ppm. These are the protons on the central carbon of the propyl group, split by the adjacent methyl and methylene protons.
- Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm. This signal is from the terminal methyl group of the propyl chain, split into a triplet by the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information about the different carbon environments in the molecule.

- Aromatic Carbons (C₆H₅): Signals are expected in the region of δ 125-135 ppm. The carbon atom attached to the sulfonate group (ipso-carbon) will be downfield, while the other aromatic carbons will appear as distinct signals in this range.
- Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm. This carbon is deshielded due to its attachment to the electronegative oxygen atom.
- Methylene Carbon (-CH₂-CH₃): A signal in the range of δ 22-25 ppm.
- Methyl Carbon (-CH₃): A signal around δ 10-12 ppm.

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in **propyl benzenesulfonate**.

- S=O Stretching: Strong, characteristic absorptions for the sulfonate group are expected around 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).
- C-O Stretching: A strong band in the region of 1000-1100 cm⁻¹ corresponding to the C-O single bond stretch.

- Aromatic C-H Stretching: Signals above 3000 cm^{-1} .
- Aliphatic C-H Stretching: Signals just below 3000 cm^{-1} .
- Aromatic C=C Bending: Peaks in the fingerprint region, typically around $1450\text{-}1600\text{ cm}^{-1}$.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ($[\text{M}]^+$) at $m/z = 200$. The fragmentation pattern would be expected to include characteristic losses.

- Loss of the Propyl Group: A significant fragment at $m/z = 141$, corresponding to the benzenesulfonyl cation $[\text{C}_6\text{H}_5\text{SO}_2]^+$.
- Loss of the Phenyl Group: A fragment corresponding to the loss of the phenyl group.
- Rearrangement and other fragmentations: Other fragments resulting from the cleavage of the propyl chain and rearrangements are also possible.

Reactivity and Stability

Propyl benzenesulfonate is expected to be a stable compound under standard laboratory conditions. However, it is sensitive to moisture and should be stored in a dry environment.^[5]

The reactivity of **propyl benzenesulfonate** is primarily centered around the sulfonate ester group. This group is a good leaving group, making the compound a useful propylating agent in nucleophilic substitution reactions. It can react with various nucleophiles, where the propyl group is transferred to the nucleophile.

The stability of the benzenesulfonate anion is influenced by substituents on the benzene ring. Electron-withdrawing groups tend to stabilize the anion, while electron-donating groups can have a destabilizing effect.^[8]

Safety and Handling

Propyl benzenesulfonate should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

- May cause skin and eye irritation.
- May be harmful if swallowed or inhaled.

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Propyl benzenesulfonate is a valuable organic compound with applications in chemical synthesis, particularly as a propylating agent. This guide has provided a detailed overview of its physicochemical properties, a general synthesis protocol, predicted spectral data, and important safety and handling information. Researchers and scientists are encouraged to use this guide as a starting point for their work with this compound, always adhering to safe laboratory practices and consulting specific safety data sheets.

References

- PubChem. [Propyl benzenesulfonate](#).
- The Royal Society of Chemistry.
- Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. [\[Link\]](#)
- Quora. What is the stability order a) benzene sulphonate, b) p-chlorobenzene sulphonate, c)
- Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesulfonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [\[Link\]](#)

- ResearchGate.
- ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles.. [Link]
- University of Calgary. Spectroscopy Infrared Spectra. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]
- Omics Online. Figure 2: Experimental [A] and Calculated [B,C & D] FT-IR spectra of Propylbenzene.. [Link]
- Acanthus Research.
- CAS Common Chemistry.
- Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. [Link]
- Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NIST. Benzene, propyl-. [Link]
- AZoM.
- American Elements.
- Axios Research.
- NIST. Benzene, propyl-. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Propyl benzenesulfonate | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]
- 7. Propyl Benzenesulfonate - CAS - 80-42-2 | Axios Research axios-research.com
- 8. quora.com [quora.com]
- To cite this document: BenchChem. [Propyl Benzenesulfonate (CAS 80-42-2): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138830#propyl-benzenesulfonate-cas-80-42-2-physicochemical-data\]](https://www.benchchem.com/product/b138830#propyl-benzenesulfonate-cas-80-42-2-physicochemical-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com